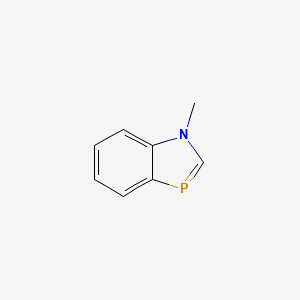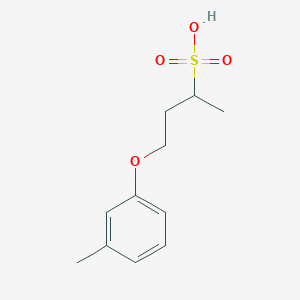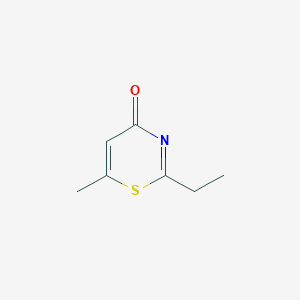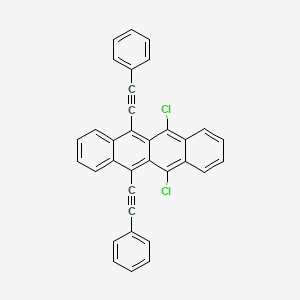![molecular formula C17H20N2OS B14417525 10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL CAS No. 81504-82-7](/img/structure/B14417525.png)
10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL is a chemical compound with a complex structure that includes a phenothiazine core. Phenothiazine derivatives are known for their diverse applications in medicine, particularly as antipsychotic and antihistamine agents. This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL typically involves the reaction of phenothiazine with 2-(dimethylamino)propyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and chromatography, to ensure the final product meets the required specifications for pharmaceutical or industrial use.
化学反応の分析
Types of Reactions
10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives. These products can have different pharmacological or industrial applications.
科学的研究の応用
10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications as an antipsychotic, antihistamine, or antiemetic agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets, including dopamine receptors, histamine receptors, and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Promethazine: Another phenothiazine derivative with antihistamine and antiemetic properties.
Chlorpromazine: A well-known antipsychotic agent used in the treatment of schizophrenia and other psychiatric disorders.
Acepromazine: Used primarily in veterinary medicine as a sedative and antiemetic.
Uniqueness
10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL is unique due to its specific chemical structure, which imparts distinct pharmacological properties
特性
CAS番号 |
81504-82-7 |
|---|---|
分子式 |
C17H20N2OS |
分子量 |
300.4 g/mol |
IUPAC名 |
10-[2-(dimethylamino)propyl]phenothiazin-1-ol |
InChI |
InChI=1S/C17H20N2OS/c1-12(18(2)3)11-19-13-7-4-5-9-15(13)21-16-10-6-8-14(20)17(16)19/h4-10,12,20H,11H2,1-3H3 |
InChIキー |
RMGPBCBEOUFXCN-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC(=C31)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)

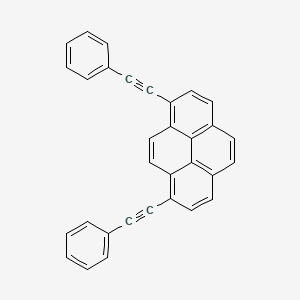
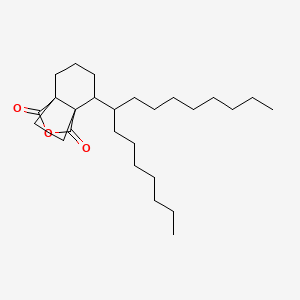
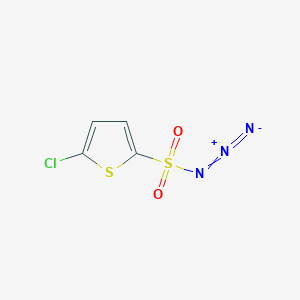
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
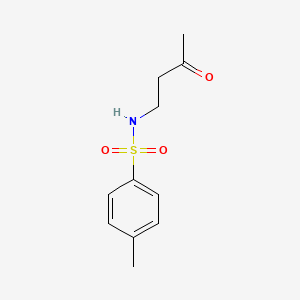
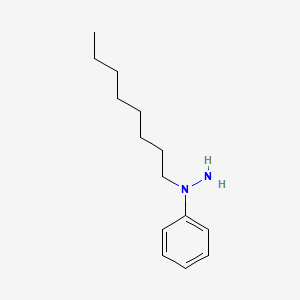
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
